Benzenamine, 4,4'-(phenylphosphinidene)bis[N,N-dimethyl-

Description

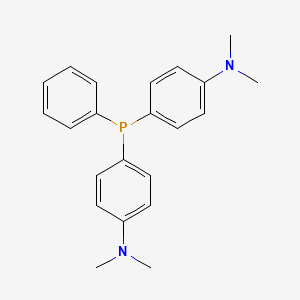

Benzenamine, 4,4'-(phenylphosphinidene)bis[N,N-dimethyl- (CAS 148308-18-3) is a phosphorus-containing aromatic amine with the molecular formula C₁₈H₁₇N₂P and a molar mass of 292.31 g/mol . Its structure features two dimethylaminophenyl groups linked by a phenylphosphinidene (-P(C₆H₅)-) bridge, which introduces unique electronic and steric properties. This compound is of interest in coordination chemistry and materials science due to the phosphorus atom’s ability to participate in metal complexation and catalytic processes .

Properties

CAS No. |

1100-11-4 |

|---|---|

Molecular Formula |

C22H25N2P |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-phenylphosphanyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C22H25N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h5-17H,1-4H3 |

InChI Key |

PSVLQPNUBVIRPF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] typically involves the reaction of a phosphinidene precursor with N,N-dimethylbenzenamine. One common method involves the use of a phenylphosphinidene chloride, which reacts with N,N-dimethylbenzenamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphinidene bond.

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the phosphinidene group to a phosphine, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used as a ligand in coordination chemistry, where it forms complexes with transition metals

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It is investigated for its potential to modulate enzyme activity and as a scaffold for designing new therapeutic agents.

Industry: In the industrial sector, Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it valuable in the manufacture of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] involves its ability to form stable complexes with metal ions and other molecules. The phosphinidene group acts as a strong electron donor, facilitating the formation of coordination bonds with metal centers. This interaction can modulate the reactivity and properties of the metal complexes, leading to various catalytic and biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbon-Based Bridges

Michler’s Base (Benzenamine, 4,4'-methylenebis[N,N-dimethyl-)

- CAS : 101-61-1

- Molecular Formula : C₁₇H₂₂N₂

- Bridge : Methylene (-CH₂-)

- Key Properties: Boiling point: 663 K (390°C) at atmospheric pressure . LogP: Not explicitly reported, but lower hydrophobicity compared to alkyl-substituted analogues. Applications: Used in dye synthesis and as an analytical reagent for lead detection .

- Comparison :

Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl-]

- CAS : 65444-18-0

- Molecular Formula : C₃₃H₄₆N₂

- Bridge : 4-Decylphenylmethylene (-CH(C₆H₄C₁₀H₂₁)-)

- Key Properties: LogP: 10.7, indicating extreme hydrophobicity . Applications: Potential use in hydrophobic coatings or surfactants due to the long alkyl chain.

- Comparison :

Benzenamine, 4,4'-(1,2-diazenediyl)bis[N,N-dimethyl- (Azo Compound)

- Molecular Formula : C₁₆H₂₀N₄

- Bridge : Azo (-N=N-)

- Key Properties: Molecular Weight: 268.17 g/mol . LogP: 4.23, moderate hydrophobicity . Applications: Potential use as a pH indicator or photoresponsive material.

- Comparison :

Halogen-Substituted Analogues

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N,N-dimethyl-]

- CAS : 41573-36-8

- Molecular Formula : C₂₃H₂₅ClN₂

- Bridge : 2-Chlorophenylmethylene (-CH(C₆H₄Cl)-)

- Key Properties :

- Comparison: The electron-withdrawing chlorine atom enhances polarity, improving HPLC retention times compared to non-halogenated analogues.

Ethynediyl-Linked Analogues

Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethynediyl)bis[N,N-dihexyl-]

- CAS : 885515-80-0

- Molecular Formula : C₄₆H₆₄N₂

- Bridge : Ethynediyl (-C≡C-)

- Key Properties: Molecular Weight: 645.01 g/mol . Applications: Potential use in conductive polymers due to extended π-conjugation.

- Comparison :

Research Implications

- The phenylphosphinidene bridge offers unique advantages in metal coordination and catalysis, distinguishing it from carbon- or nitrogen-linked analogues.

- Michler’s Base remains industrially significant for dye production, while halogenated variants (e.g., 2-chlorophenyl) are valuable in analytical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.